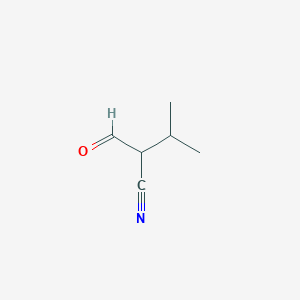
2-Formyl-3-methylbutanenitrile
Übersicht
Beschreibung
2-Formyl-3-methylbutanenitrile is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
2-Formyl-3-methylbutanenitrile, with the molecular formula C6H9NO, is an organic compound featuring both a formyl group (-CHO) and a nitrile group (-C≡N) on a butane backbone. This unique structure contributes to its reactivity and potential biological activities. The compound is primarily recognized for its role as an intermediate in organic synthesis and its applications in biological research.
The biological activity of this compound is attributed to its ability to participate in various chemical reactions due to the presence of its functional groups. The formyl group can engage in nucleophilic addition reactions, while the nitrile group is prone to nucleophilic substitution. These interactions can lead to the formation of new chemical bonds, influencing the compound's reactivity and biological effects.
Research Applications
Recent studies have highlighted the compound's significance in several biological contexts:
- Enzyme Interactions : this compound has been investigated for its interactions with enzymes, potentially affecting metabolic pathways.
- Pharmaceutical Development : Researchers are exploring its potential as a precursor for pharmaceutical compounds, particularly in developing inhibitors targeting specific biological pathways .
- Fungal Inhibition : In one study, the compound was synthesized and evaluated for its activity against fungal pathogens, indicating its potential as a fungal-selective agent .
Case Studies
- Fungal-Selective Inhibitors : A study focused on synthesizing fungal-selective resorcylate aminopyrazole derivatives utilized this compound as a key intermediate. The resulting compounds demonstrated significant antifungal activity, suggesting that modifications of this compound could lead to effective treatments against fungal infections .
- Heat Shock Protein Inhibition : Another research effort aimed at developing heat shock protein inhibitors incorporated this compound in the synthesis process. The findings indicated that derivatives of this compound could selectively inhibit heat shock proteins, which are crucial for cellular stress responses .
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains both formyl and nitrile groups | Versatile reactivity; potential in drug development |
| 3-Methylbutanenitrile | Lacks formyl group | Commonly used as a food additive |
| 2-Hydroxy-2-methylbutanenitrile | Contains hydroxyl group instead of aldehyde | Involved in leucine metabolism |
| 2-Amino-3-methylbutanenitrile hydrochloride | Contains an amino group | Significant role in amino acid metabolism |
Eigenschaften
IUPAC Name |
2-formyl-3-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(2)6(3-7)4-8/h4-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMMJHMFZQJKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956066 | |
| Record name | 2-Formyl-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345581-33-1 | |
| Record name | 2-Formyl-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















